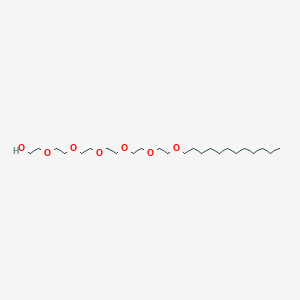

3,6,9,12,15,18-Hexaoxatriacontan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Protein Solubilization and Purification

One of the primary applications of Hexaethylene glycol monododecyl ether in scientific research is protein solubilization and purification. This surfactant helps solubilize hydrophobic proteins, making them accessible for further studies. Its mild detergency minimizes protein denaturation, ensuring the preservation of protein structure and function. Studies have demonstrated its effectiveness in solubilizing various challenging proteins, including membrane proteins and those prone to aggregation [, ].

Membrane Biology

Hexaethylene glycol monododecyl ether plays a crucial role in membrane biology research. Due to its amphiphilic nature, it can interact with and disrupt biological membranes, facilitating the isolation and characterization of membrane components like proteins and lipids. Additionally, it can be used to create artificial membrane systems for studying membrane transport and other processes [, ].

Colloidal Science and Nanotechnology

This surfactant finds applications in colloidal science and nanotechnology. Its ability to stabilize colloidal dispersions makes it useful for synthesizing and studying nanoparticles. Additionally, it can be used to modify the surface properties of nanoparticles, influencing their interaction with other molecules and biological systems.

Other Applications

Hexaethylene glycol monododecyl ether also finds use in various other scientific research applications, including:

- Gel filtration chromatography: As a component of mobile phases, it helps separate biomolecules based on their size.

- Enzymatic assays: It can be used to improve the activity and stability of certain enzymes.

- Cell culture: It can be employed in cell culture applications to enhance cell attachment and growth.

Hexaethylene glycol monododecyl ether is a nonionic surfactant with the chemical formula C24H50O7 and a molecular weight of approximately 422.60 g/mol. It is characterized by its hydrophilic ethylene glycol units and a hydrophobic dodecyl chain, making it effective in various applications as a surfactant. This compound is commonly used in formulations requiring emulsification, solubilization, and stabilization of mixtures due to its ability to reduce surface tension between different phases .

C12E6 acts as a nonionic surfactant by reducing the surface tension of liquids. This is achieved through the interaction of its hydrophilic and hydrophobic parts:

- The hydrophilic head group interacts with water molecules through hydrogen bonding.

- The hydrophobic tail disrupts the hydrogen bonding network of water molecules and orients itself away from the water.

This combined effect lowers the surface tension of the liquid, allowing C12E6 to perform various functions, such as solubilizing hydrophobic substances, forming micelles, and stabilizing emulsions.

C12E6 is generally considered to have low to moderate toxicity []. However, it can cause skin and eye irritation upon contact. Here are some safety points to consider:

- Skin and Eye Irritation: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling C12E6.

- Environmental Impact: While not highly toxic, surfactants like C12E6 can disrupt aquatic ecosystems. Proper disposal methods should be followed.

- Hydrolysis: Under acidic or basic conditions, the ether bond can be cleaved, leading to the formation of dodecanol and hexaethylene glycol.

- Esterification: The hydroxyl groups can react with acids to form esters, which may alter its surfactant properties.

- Oxidation: The terminal alcohol groups can be oxidized to aldehydes or carboxylic acids depending on the conditions.

These reactions are important for modifying the properties of the compound for specific applications .

Hexaethylene glycol monododecyl ether exhibits various biological activities, primarily due to its surfactant properties. It has been noted for its role in:

- Cell Membrane Interaction: As a surfactant, it can disrupt lipid bilayers, which is useful in drug delivery systems.

- Antimicrobial Activity: Some studies suggest it may possess antimicrobial properties, making it suitable for formulations aimed at inhibiting microbial growth .

- Toxicity Considerations: It is classified as harmful if swallowed and can cause serious eye damage, indicating that safety measures should be taken during handling .

Hexaethylene glycol monododecyl ether can be synthesized through several methods:

- Esterification Reaction: This method involves reacting dodecanol with hexaethylene glycol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions.

- Direct Etherification: An alternative synthesis route involves the direct reaction of dodecanol with ethylene oxide under controlled conditions to yield the desired ether.

- Microwave-Assisted Synthesis: This modern approach utilizes microwave radiation to enhance the reaction rates and yields of the synthesis process.

These methods allow for the production of high-purity hexaethylene glycol monododecyl ether suitable for industrial applications .

Hexaethylene glycol monododecyl ether finds utility in various fields:

- Cosmetic Formulations: Used as an emulsifier and solubilizer in creams and lotions.

- Pharmaceuticals: Acts as a vehicle for drug delivery systems due to its ability to enhance bioavailability.

- Industrial Cleaning Agents: Employed in formulations for cleaning products due to its surfactant properties.

- Proteomics Research: Utilized in laboratory settings for protein extraction and purification processes .

Studies on hexaethylene glycol monododecyl ether have focused on its interactions with biological membranes and other compounds:

- Membrane Disruption Studies: Research indicates that it can effectively disrupt lipid bilayers, facilitating drug delivery across cellular membranes.

- Synergistic Effects: When combined with other surfactants or solvents, it may enhance solubility and stability of active ingredients in formulations.

These interactions are crucial for understanding its efficacy in various applications, particularly in pharmaceuticals and cosmetics .

Hexaethylene glycol monododecyl ether shares similarities with several other compounds. Below is a comparison highlighting its unique features:

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| Hexaethylene Glycol Monododecyl Ether | C24H50O7 | Nonionic surfactant; effective emulsifier |

| Heptaethylene Glycol Monododecyl Ether | C26H54O8 | Longer ethylene glycol chain; different solubility profile |

| Octaethylene Glycol Monododecyl Ether | C28H58O9 | Even longer chain; enhanced hydrophilicity |

| Decaethylene Glycol Monododecyl Ether | C32H66O11 | High hydrophilicity; used in specialized applications |

The uniqueness of hexaethylene glycol monododecyl ether lies in its balanced hydrophilic-lipophilic properties, making it versatile across numerous applications while maintaining stability and effectiveness .

Phase Behavior and Critical Micelle Concentration

Critical Micelle Concentration Characteristics

Hexaethylene glycol monododecyl ether exhibits well-defined micellization behavior in aqueous solutions, with critical micelle concentration values that have been extensively studied using various experimental techniques. The most reliable critical micelle concentration values reported in the literature range from 8.5 × 10⁻⁵ mol/dm³ to 0.082 millimolar, with the most frequently cited value being approximately 0.070 millimolar at room temperature [1] [2] [3].

The critical micelle concentration determination has been performed using multiple methodologies, including surface tension measurements employing both drop-volume and Wilhelmy-plate techniques [1]. These investigations revealed significant variations depending on the measurement technique used, with surface tension differences of approximately 3 millinewtons per meter observed for 10⁻⁵ mol/dm³ solutions when comparing different measurement approaches [1]. The variations in critical micelle concentration values across different studies can be attributed to differences in experimental conditions, purity of samples, and measurement techniques employed [3].

Micellar Structure and Aggregation Behavior

The micellar structure of hexaethylene glycol monododecyl ether demonstrates complex aggregation patterns that depend significantly on concentration and temperature. At concentrations above the critical micelle concentration, the surfactant forms elongated micelles rather than simple spherical structures [4] [5]. Small-angle neutron scattering and static light scattering studies have confirmed the coexistence of both spherical and cylindrical micelles in aqueous solutions [4] [5].

The aggregation number for hexaethylene glycol monododecyl ether micelles has been determined to be approximately 100 monomers at 1 millimolar concentration . This aggregation behavior is consistent with the formation of rod-like micellar structures that grow in length with increasing concentration according to mean-field theory [4]. The spherical micelles maintain consistent size across different concentrations, while the cylindrical micelles exhibit concentration-dependent growth [5].

Phase Diagram and Thermodynamic Behavior

The binary phase diagram of hexaethylene glycol monododecyl ether-water systems reveals complex phase behavior characterized by multiple mesomorphic phases. For compositions containing 31 weight percent water, the phase sequence with increasing temperature follows: solid → hexagonal normal phase → bicontinuous cubic phase → lamellar phase → liquid phase [7]. This phase progression demonstrates the thermodynamic stability of various organized structures formed by the surfactant.

The comparison with related surfactants in the same family shows that decreasing the polyoxyethylene chain length causes the lamellar phase region to expand toward higher temperatures, while the hexagonal phase region contracts toward lower temperatures [8] [9]. This behavior has been explained through changes in the critical packing parameter of the surfactant molecules associated with variations in polyoxyethylene chain length [8] [9].

| Phase Behavior Property | Value | Conditions |

|---|---|---|

| Critical micelle concentration | 8.5 × 10⁻⁵ mol/dm³ | Room temperature, pure water |

| Critical micelle concentration range | 0.067-0.082 mM | Various experimental conditions |

| Aggregation number | ~100 monomers | 1 mM concentration |

| Cloud point | 50°C | 0.01 M solution |

| Phase sequence | Solid → H₁ → V₁ → Lα → Liquid | 31 wt% H₂O |

Solubility in Solvents and Temperature-Dependent Hydration

Aqueous Solubility and Hydration Properties

The solubility behavior of hexaethylene glycol monododecyl ether in aqueous systems demonstrates strong temperature dependence, particularly in relation to the hydration of the ethylene oxide groups. Chemical trapping studies have revealed that the hydration numbers of micelles decrease systematically with both increasing concentration and temperature [10] [11]. At 0.01 molar concentration, the hydration number decreases linearly from 4.2 at 20°C to 2.9 at 60°C, passing through the cloud point at 50°C [10] [11].

The concentration-dependent hydration behavior shows a gradual decrease from 3.5 water molecules per surfactant molecule at 0.45 weight percent (0.01 molar) to 2.5 in 54 weight percent hexaethylene glycol monododecyl ether solutions, just before the lamellar phase region [10]. In highly concentrated solutions containing 82.5 weight percent surfactant, the hydration number drops to 0.84, indicating significant dehydration of the ethylene oxide groups above the lamellar phase region [10].

Temperature-Dependent Phase Behavior

Thermal diffusion behavior studies using thermal diffusion forced Rayleigh scattering have provided detailed insights into the temperature-dependent properties of hexaethylene glycol monododecyl ether solutions [12]. At low surfactant concentrations, the measured Soret coefficient is positive, indicating that surfactant micelles migrate toward the cold region in a temperature gradient [12]. However, at high surfactant concentrations of 90 weight percent and 25°C, a negative Soret coefficient was observed, suggesting complex concentration-dependent thermal behavior [12].

The cloud point phenomenon represents a critical temperature-dependent solubility transition. For 0.01 molar solutions, the cloud point occurs at 50°C, which correlates directly with the systematic changes in hydration behavior [10] [11]. The addition of electrolytes significantly influences the cloud point temperature, with the effects depending primarily on the electrolyte charge and concentration [13].

Solvent Effects and Non-Aqueous Systems

Studies of hexaethylene glycol monododecyl ether in non-aqueous solvents reveal dramatically different solubility and aggregation behavior compared to aqueous systems. In non-aqueous molecular solvents and protic ionic liquids, the critical micelle concentration values are at least one order of magnitude higher than in water, reflecting the weaker solvophobic interactions in non-aqueous environments [14].

The minimum molecular area at the interface provides insight into packing density variations across different solvents. In water, hexaethylene glycol monododecyl ether exhibits the smallest minimum molecular area of 38 square angstroms, corresponding to the highest packing density and strongest solvophobic interactions [14]. Non-aqueous solvents demonstrate larger minimum molecular area values and correspondingly higher surface excess concentrations, attributed to weaker solvophobic interactions [14].

| Hydration and Solubility Parameter | Value | Conditions |

|---|---|---|

| Hydration number | 4.2 | 20°C, 0.01 M |

| Hydration number | 2.9 | 60°C, 0.01 M |

| Cloud point | 50°C | 0.01 M aqueous solution |

| Minimum molecular area | 38 Ų | Water interface |

| Critical micelle concentration ratio | >10× higher | Non-aqueous vs aqueous solvents |

Surface Tension Reduction and Interfacial Activity

Surface Tension Reduction Capabilities

Hexaethylene glycol monododecyl ether demonstrates exceptional surface activity, reducing the surface tension of water from approximately 72 millinewtons per meter to 30-35 millinewtons per meter at the critical micelle concentration [1] [15] [16]. This represents a substantial surface tension reduction of 40-42 millinewtons per meter, highlighting the compound's effectiveness as a surface-active agent [1] [15] [16].

Precise surface tension measurements using both pendant drop tensiometry and Wilhelmy-plate techniques have confirmed the critical micelle concentration and provided detailed surface excess concentration data [17] [1]. The maximum surface excess concentration has been determined experimentally as 3.7 × 10⁻¹⁰ mol/cm², which corresponds to approximately 80 surfactant molecules per 36 square nanometer surface area [15] [16].

Interfacial Molecular Organization

Advanced spectroscopic studies using heterodyne-detected vibrational sum frequency generation have revealed remarkable interfacial properties of hexaethylene glycol monododecyl ether at the water-air interface [18] [19]. The surfactant induces a drastic enhancement in hydrogen bond strength of water molecules near the interface and causes a flip in their net orientation [18] [19]. This molecular reorganization leads to the emergence of a broad interface approximately 3 nanometers thick with a large electric field of approximately 1 volt per nanometer [18] [19] [20].

Molecular dynamics simulations have confirmed that hexaethylene glycol monododecyl ether tail groups orient less perpendicularly to the vacuum-water interface compared to ionic surfactants such as sodium dodecyl sulfate [21]. The interfacial surfactant shows a transition from gas-like to liquid-like phases as surface density increases, with more disordered structures compared to ionic surfactants even at maximum coverage [21].

Surface Excess and Adsorption Parameters

The limiting surface area per molecule has been determined through surface tension analysis to range from 63 to 73 square angstroms per molecule, depending on the measurement technique employed [1]. The discrepancy between drop-volume and Wilhelmy-plate measurements has been attributed to Marangoni effects operative in the drop detachment process, which modify correction factors in systems with high surface dilational modulus [1].

Computational predictions using molecular dynamics simulations combined with molecular thermodynamics theory have successfully reproduced experimental surface properties. A mole fraction of 1.477 × 10⁻⁶ hexaethylene glycol monododecyl ether molecules gives a simulated surface excess concentration of 3.5 × 10⁻¹⁰ mol/cm², corresponding to a simulated surface tension of 35 millinewtons per meter [15] [16]. These computational results compare favorably with experimental values, validating the theoretical understanding of interfacial behavior [15] [16].

Mixed Surfactant Systems and Synergistic Effects

Binary surfactant mixtures containing hexaethylene glycol monododecyl ether and ionic surfactants demonstrate complex interfacial behavior with significant synergistic effects. Studies with sodium dodecyl sulfate have shown that the presence of hexaethylene glycol monododecyl ether at critical micelle concentration enhances the effect of sodium dodecyl sulfate on interfacial water molecule orientation by a factor of ten compared to pure surfactant systems [22].

The adsorption behavior on solid surfaces, particularly hydrophilic gold surfaces, shows that hexaethylene glycol monododecyl ether forms monolayer structures with contact angles of approximately 10 degrees [23]. The presence of low molecular weight coadsorbents causes minimal changes in mass adsorption and essentially no change in the flexibility of surface aggregates, indicating stable monolayer formation [23].

| Surface Activity Parameter | Experimental Value | Simulation Value |

|---|---|---|

| Surface tension at critical micelle concentration | 32 mN/m | 35 mN/m |

| Maximum surface excess concentration | 3.7 × 10⁻¹⁰ mol/cm² | 3.5 × 10⁻¹⁰ mol/cm² |

| Limiting surface area per molecule | 63-73 Ų | ~66 Ų |

| Surface tension reduction | 40-42 mN/m | 37 mN/m |

| Interfacial electric field | ~1 V/nm | ~1 V/nm |

| Interface thickness | ~3 nm | ~3 nm |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (97.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H400 (97.5%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard